molecular formula C9H11BrClN3 B2686934 [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride CAS No. 2279123-84-9

[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride

Cat. No.: B2686934
CAS No.: 2279123-84-9
M. Wt: 276.56
InChI Key: DNWNGAHKINKTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring and an ethylamine group makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. Common reagents include bromine for halogenation and various catalysts to facilitate the cyclization process.

  • Attachment of the Ethylamine Group: : This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with ethylamine. The reaction is typically carried out in a polar solvent like ethanol or acetonitrile, often under reflux conditions.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, use of continuous flow reactors for better control, and implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylamine side chain, leading to the formation of imines or nitriles under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the imidazo[1,2-a]pyridine ring or the bromine substituent, potentially leading to debromination or hydrogenation of the ring.

  • Substitution: : The bromine atom at the 6-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Debrominated or hydrogenated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

Biologically, this compound is studied for its potential pharmacological activities. Imidazo[1,2-a]pyridines are known for their antimicrobial, antiviral, and anticancer properties. The bromine substituent and ethylamine group can enhance these activities by improving binding affinity to biological targets.

Medicine

In medicine, derivatives of imidazo[1,2-a]pyridines are explored as therapeutic agents. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients makes it valuable for large-scale manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
  • [2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
  • [2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride

Uniqueness

Compared to its analogs, [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding interactions and potentially enhanced biological effects.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3.ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;/h1-2,5-6H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWNGAHKINKTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.